molecular formula C20H20FN3O3S2 B6519549 N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide CAS No. 896363-77-2

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide

Cat. No.: B6519549
CAS No.: 896363-77-2
M. Wt: 433.5 g/mol
InChI Key: JPMLXBHOKPUXLC-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a benzamide derivative featuring a 4-tert-butyl-substituted thiazole ring and a 4-fluorobenzenesulfonamido group at the benzamide's meta position. This compound's structure combines lipophilic (tert-butyl) and electron-withdrawing (fluorine) substituents, which may enhance membrane permeability and target binding affinity.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-20(2,3)17-12-28-19(22-17)23-18(25)13-5-4-6-15(11-13)24-29(26,27)16-9-7-14(21)8-10-16/h4-12,24H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMLXBHOKPUXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, emphasizing differences in substituents and physicochemical properties:

Compound Name Thiazole Substituent Sulfonamide/Related Group Substituent Molecular Formula Molecular Weight Key Properties References
Target Compound 4-tert-butyl 4-fluorobenzenesulfonamido C21H21FN3O3S2* ~461.54* High lipophilicity (tert-butyl); Moderate pKa (predicted ~6.9)
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide 4-tert-butyl 4-methylphenylsulfamoyl C21H23N3O3S2 453.55 Increased steric bulk (methylphenyl); Lower electronegativity
N-(4-phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide 4-phenyl Pyrrolidin-1-ylsulfonyl C20H20N3O3S2 422.52 Enhanced solubility (pyrrolidine); Flexible sulfonamide group
AB4 (Unnamed analog from ) 4-methyl (Triazolyl)sulfanyl Not Provided Not Provided Structural similarity score: 0.500; Potential kinase inhibition

*Estimated based on structural analysis; exact values require experimental validation.

Substituent Impact on Properties

  • 4-Methyl or 4-phenyl substituents (as in AB4 or CAS 377756-87-1) reduce steric hindrance, possibly enhancing synthetic accessibility but decreasing metabolic stability .
  • Sulfonamide Group Variations :

    • The 4-fluorobenzenesulfonamido group in the target compound introduces electron-withdrawing effects, which may enhance hydrogen bonding with biological targets compared to methylphenyl (CAS 735299-22-6) or pyrrolidinyl (CAS 377756-87-1) groups .
    • Pyrrolidinylsulfonyl groups (CAS 377756-87-1) improve solubility due to the amine's basicity, whereas triazolylsulfanyl groups (AB4) may confer π-π stacking interactions in enzyme binding pockets .

Research Findings and Implications

  • Biological Relevance: Analogs like AB4 (similarity score 0.500 to kinase inhibitors) suggest the target compound may interact with ATP-binding pockets or allosteric enzyme sites . Fluorinated sulfonamides (e.g., target compound) often exhibit improved pharmacokinetics over non-halogenated variants, as seen in COX-2 inhibitors like Celecoxib .
  • Thermodynamic Stability :

    • The tert-butyl group in the target compound may stabilize the thiazole ring conformation, reducing entropy penalties during target binding compared to smaller substituents .

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